3-(Benzo[d][1,3]dioxol-5-yl)butanoic acid
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Overview
Description
3-(Benzo[d][1,3]dioxol-5-yl)butanoic acid is an organic compound characterized by the presence of a benzo[d][1,3]dioxole ring attached to a butanoic acid chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Benzo[d][1,3]dioxol-5-yl)butanoic acid typically involves the reaction of benzo[d][1,3]dioxole derivatives with butanoic acid precursors. One common method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, where benzo[d][1,3]dioxol-5-ylboronic acid reacts with a butanoic acid derivative under mild conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar palladium-catalyzed reactions. The process is optimized for high yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions: 3-(Benzo[d][1,3]dioxol-5-yl)butanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carboxylic acid group to an alcohol.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.
Major Products:
Oxidation: Formation of benzo[d][1,3]dioxole-5-carboxylic acid.
Reduction: Formation of 3-(Benzo[d][1,3]dioxol-5-yl)butanol.
Substitution: Formation of halogenated derivatives of the benzo[d][1,3]dioxole ring.
Scientific Research Applications
3-(Benzo[d][1,3]dioxol-5-yl)butanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(Benzo[d][1,3]dioxol-5-yl)butanoic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit specific enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
- 3-(Benzo[d][1,3]dioxol-5-yl)acrylic acid
- 3-(Benzo[d][1,3]dioxol-5-yl)propanoic acid
- 3-(Benzo[d][1,3]dioxol-5-yl)butanol
Uniqueness: 3-(Benzo[d][1,3]dioxol-5-yl)butanoic acid is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its benzo[d][1,3]dioxole ring provides a stable aromatic system, while the butanoic acid chain offers versatility in chemical modifications .
Properties
Molecular Formula |
C11H12O4 |
---|---|
Molecular Weight |
208.21 g/mol |
IUPAC Name |
3-(1,3-benzodioxol-5-yl)butanoic acid |
InChI |
InChI=1S/C11H12O4/c1-7(4-11(12)13)8-2-3-9-10(5-8)15-6-14-9/h2-3,5,7H,4,6H2,1H3,(H,12,13) |
InChI Key |
FVUFJLPORDLVTB-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC(=O)O)C1=CC2=C(C=C1)OCO2 |
Origin of Product |
United States |
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